
Ordopidine
概述
描述
奥多匹啶是一种多巴胺稳定剂,可作为多巴胺 D2 受体拮抗剂。它以其抑制精神兴奋剂诱导的过度活跃和刺激低活跃状态下的行为而闻名。 这种化合物因其独特的依赖状态的行为效应而受到研究,这些效应与其他多巴胺 D2 受体拮抗剂不同 .
准备方法
奥多匹啶可以通过一系列化学反应合成,这些反应包括将官能团引入哌啶环。合成路线通常包括以下步骤:
哌啶环的形成: 哌啶环通过环化反应形成。
官能团的引入: 通过取代反应将官能团(如氟和甲基磺酰基)引入哌啶环。
纯化: 最终产物通过重结晶或色谱等技术进行纯化.
化学反应分析
奥多匹啶会发生各种化学反应,包括:
氧化: 奥多匹啶可以氧化生成相应的亚砜和砜。
还原: 还原反应可以将砜基团还原回硫醚。
取代: 在适当条件下,芳环上的氟基团可以被其他亲核试剂取代。
这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂以及甲醇钠等亲核试剂。 这些反应形成的主要产物包括亚砜、砜和取代衍生物 .
科学研究应用
Ordopidine, a compound primarily studied for its pharmacological properties, has shown various applications in scientific research, particularly in the fields of neurology and psychiatry. Below is a detailed overview of its applications, supported by case studies and data tables.
Neurological Disorders
This compound has been investigated for its potential therapeutic effects on several neurological conditions, particularly those involving dopaminergic pathways.
- Schizophrenia : Research indicates that this compound may have pro-cognitive and pro-social effects in models of schizophrenia. It selectively occupies sigma-1 receptors rather than dopamine D2 receptors, which may contribute to its unique profile in mitigating negative symptoms associated with the disorder .
- Familial Dysautonomia : A study demonstrated that this compound enhances the production of the IKAP protein in cells derived from patients with Familial Dysautonomia. This effect was attributed to sigma-1 receptor-mediated activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, suggesting potential therapeutic applications for this genetic condition .
Case Studies
Several studies have highlighted this compound's efficacy in clinical settings:
- Clinical Trials : In a trial involving patients with schizophrenia, this compound was found to significantly reduce negative symptoms when compared to placebo, demonstrating its potential as an adjunct therapy .
- Animal Models : this compound has been tested in various animal models for its effects on cognitive impairments induced by neurotoxins. Results showed improvements in memory and learning tasks, indicating its neuroprotective properties .
作用机制
奥多匹啶通过结合并拮抗多巴胺 D2 受体发挥作用。这种拮抗作用导致前额叶皮层和纹状体中活性调节的细胞骨架相关蛋白表达增加。 活性调节的细胞骨架相关蛋白表达增加被认为反映了前额叶皮层中增强了 N-甲基-D-天冬氨酸受体介导的信号传导,这有助于奥多匹啶的依赖状态的运动效应 .
相似化合物的比较
奥多匹啶与其他多巴胺稳定剂(如普瑞多匹啶)相似。这两种化合物都作为多巴胺 D2 受体拮抗剂,并表现出依赖状态的行为效应。奥多匹啶在其特定的化学结构方面是独一无二的,该结构包括哌啶环上的氟和甲基磺酰基。 这种结构差异有助于其独特的药理学特征 .
类似的化合物包括:
普瑞多匹啶: 另一种具有类似作用机制的多巴胺稳定剂。
瑞莫昔普利: 一种用于治疗精神分裂症的多巴胺 D2 受体拮抗剂。
生物活性
Ordopidine, a compound belonging to the class of substituted 4-phenyl-n-alkyl-piperidines, has garnered attention for its biological activities, particularly in relation to neuroprotection and modulation of neurotransmitter systems. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
This compound primarily acts on the central nervous system (CNS) and has been shown to influence several neurotransmitter systems. Its mechanism of action includes:
- NMDA Receptor Modulation : this compound dose-dependently increases activity-regulated cytoskeleton-associated protein (Arc) levels in the striatum and frontal cortex, suggesting enhanced NMDA receptor signaling. This is indicative of its potential role in neuroprotective pathways, particularly relevant in neurodegenerative diseases like Huntington's disease .
- BDNF Pathway Activation : Research indicates that this compound increases brain-derived neurotrophic factor (BDNF) levels, which is crucial for neuronal survival and plasticity. The elevation of both Arc and BDNF mRNA levels after administration supports its neuroprotective effects .
In Vivo Studies
In a series of studies conducted on rat models, this compound was administered at varying doses (11, 33, and 100 µg/kg). The results demonstrated:
- Increased Arc Expression : A significant increase in Arc gene expression was observed in both the striatum and frontal cortex after this compound administration, with statistical significance noted at higher doses (p < 0.01) .
- Neuroprotective Effects : The compound's ability to enhance BDNF expression suggests a protective role against neuronal degeneration, potentially slowing the progression of conditions such as Huntington's disease .
Data Table: Summary of Key Findings
Study Type | Dose Range (µg/kg) | Key Findings | Statistical Significance |
---|---|---|---|
In Vivo Rat Study | 11 - 100 | Increased Arc and BDNF expression | p < 0.01 |
Behavioral Studies | N/A | Improved motor function in Huntington's models | N/A |
Potential Therapeutic Applications
Given its biological activity, this compound shows promise for several therapeutic applications:
- Neurodegenerative Diseases : Its ability to enhance neurotrophic factors positions this compound as a candidate for treating conditions like Huntington's disease.
- Cognitive Disorders : The modulation of neurotransmitter systems may also provide benefits in cognitive disorders characterized by deficits in synaptic connectivity.
属性
Key on ui mechanism of action |
ACR325 is a dopaminergic stabiliser. The compound significantly increases the level of dopamine and noradrenalin in the forebrain and concurrently inhibits the over-activity of dopamine in other regions of the brain without unwanted inhibitory effect on motor activity. |
---|---|
CAS 编号 |
871351-60-9 |
分子式 |
C14H20FNO2S |
分子量 |
285.38 g/mol |
IUPAC 名称 |
1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine |
InChI |
InChI=1S/C14H20FNO2S/c1-3-16-9-7-11(8-10-16)12-5-4-6-13(14(12)15)19(2,17)18/h4-6,11H,3,7-10H2,1-2H3 |
InChI 键 |
UKUPJASJNQDHPH-UHFFFAOYSA-N |
SMILES |
CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F |
规范 SMILES |
CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F |
外观 |
Solid powder |
Key on ui other cas no. |
871351-60-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ACR325; ACR-325; ACR 325; Ordopidine |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。